6-Iodo-3-(2-methoxyethyl)quinazolin-4(3H)-one
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Description
6-Iodo-3-(2-methoxyethyl)quinazolin-4(3H)-one, or simply 6-iodo-MEOQ, is a quinazolinone compound that has been studied extensively in recent years due to its potential applications in a variety of fields. Quinazolinones are a class of heterocyclic compounds that have been found to have a wide range of biological activities, including anti-inflammatory, antitumor, and anti-HIV activities. 6-iodo-MEOQ is of particular interest due to its unique structure and properties.
Scientific Research Applications
Antitumor Activity
6-Iodo-3-(2-methoxyethyl)quinazolin-4(3H)-one and its derivatives have been synthesized and screened for their antitumor activity. Notably, certain substituted 2-mercapto-4(3H)-quinazolinone analogs bearing 6-iodo and 2-thioether functions exhibited significant in vitro antitumor properties, with some compounds identified as active anticancer agents. These compounds demonstrated promising activity against various cancer cell lines, showcasing the potential of this compound derivatives as anticancer agents (S. Hamid et al., 2001; M. Ibrahim et al., 2015; Mohamed H. Hekal et al., 2018).
Antibacterial and Antimicrobial Activities
Research on this compound derivatives also extends to their antibacterial and antimicrobial effectiveness. Synthesis of these derivatives has shown significant activity against various microorganisms, including Escherichia coli, Klebsiella pneumonia, and Staphylococcus aureus. These findings highlight the compound's potential in developing new antibacterial and antimicrobial treatments (Osarodion Peter Osarumwense, 2019).
Anticonvulsant Evaluation
The anticonvulsant activity of this compound derivatives has been investigated, with some compounds showing promising results against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock tests. These studies suggest potential therapeutic applications for epilepsy and other seizure-related disorders (M. Ibrahim et al., 2015).
Radioiodination and Biodistribution
Studies on the radioiodination and biodistribution of this compound derivatives in tumor-bearing mice have provided insights into the compound's potential as a radiopharmaceutical agent. The research demonstrates successful labeling with radioactive iodine and suggests the possibility of targeting tumor cells effectively (R. Al-Salahi et al., 2018).
Analgesic and Anti-inflammatory Activities
The analgesic and anti-inflammatory properties of this compound derivatives have been explored, with some compounds showing significant activity in this regard. This indicates the potential use of these compounds in developing new analgesic and anti-inflammatory drugs (Osarumwense Peter Osarodion, 2023; V. Alagarsamy et al., 2011).
properties
IUPAC Name |
6-iodo-3-(2-methoxyethyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IN2O2/c1-16-5-4-14-7-13-10-3-2-8(12)6-9(10)11(14)15/h2-3,6-7H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCDWDDZOHYHMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C(C1=O)C=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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